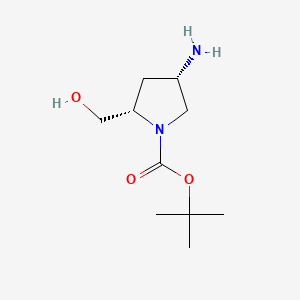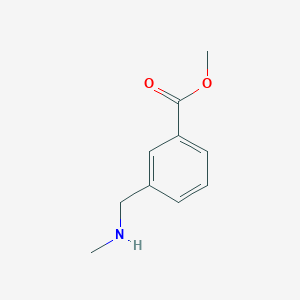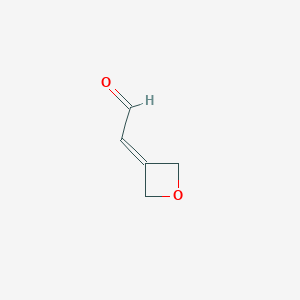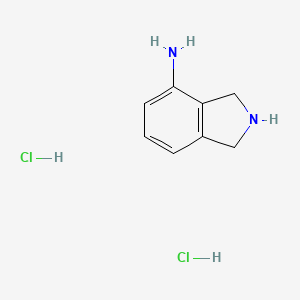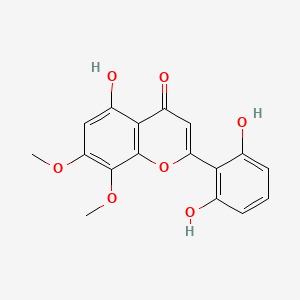![molecular formula C16H23BrN2O4S B3030648 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine CAS No. 937012-68-5](/img/structure/B3030648.png)
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine
Vue d'ensemble
Description
The compound "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar structures. For instance, benzylpiperazine derivatives have been studied, and one such compound, 4-bromo-2,5-dimethoxybenzylpiperazine, was seized and analyzed using various spectroscopic techniques in Germany . Additionally, the use of 1,4-disulfopiperazine-1,4-diium chloride as a catalyst for the N-Boc protection of amines suggests a potential route for synthesizing Boc-protected piperazine derivatives .
Synthesis Analysis
The synthesis of Boc-protected piperazine derivatives could potentially involve the use of 1,4-disulfopiperazine-1,4-diium chloride as a catalyst, which has been shown to facilitate the N-Boc protection of amines with good yields and chemoselectivity . This method's advantages include its simplicity, high reaction rates, and the reusability of the catalyst. Although the exact synthesis of "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" is not detailed, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, with two-dimensional NMR correlations proving particularly useful . Single-crystal X-ray structure analysis has also been employed to establish the constitution and relative configuration of bromophenylsulfonyl derivatives, which could be relevant to the structural analysis of "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" .
Chemical Reactions Analysis
The papers describe the use of piperazine derivatives in various chemical reactions. For example, 1,4-disulfopiperazine-1,4-diium chloride has been used as a catalyst in the synthesis of phthalazine derivatives via a one-pot three-component reaction . Additionally, boron nitride nanomaterial-based solid acid catalysts have been employed for the one-pot synthesis of ethylpiperazinyl-quinolinyl fused acridine derivatives . These examples demonstrate the versatility of piperazine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine" are not directly reported, the papers provide insights into the properties of similar compounds. For instance, the high purity of seized designer benzylpiperazine derivatives suggests that these compounds can be synthesized and isolated with a high degree of cleanliness . The reusability and stability of catalysts used in the synthesis of piperazine derivatives also indicate that these compounds can be handled under various conditions without significant degradation .
Applications De Recherche Scientifique
Catalyst in N-Boc Protection of Amines
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine is used as a novel Brönsted acidic ionic catalyst in the N-Boc protection of amines. This process is important for chemoselectivity, short reaction times, and high yields without solvent interference. The catalyst is easy to prepare and reusable, highlighting its efficiency in organic synthesis (Ghauri Koodehi et al., 2017).
Backbone Linker in Peptide Synthesis
The compound serves as a backbone linker in BOC-based peptide synthesis, particularly useful for on-resin cyclization and synthesis of cyclic peptides. This method avoids diketopiperazine formation, common in FMOC chemistry, and is instrumental in synthesizing complex peptides like stylostatin 1 (Bourne et al., 1999).
Scaffold in Combinatorial Chemistry
It is used as a scaffold in combinatorial chemistry, especially in the synthesis of triazolyl-substituted 3-aminopiperidines. These scaffolds are key in developing new pharmaceuticals and are prepared using a series of nucleophilic and cycloaddition reactions (Schramm et al., 2010).
Anticancer Properties
A novel bromophenol derivative, including a moiety related to 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine, has shown significant anticancer activities. This derivative induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer drug development (Guo et al., 2018).
Drug Design Applications
The compound is integral in drug design, where piperazine and homopiperazine structures, including derivatives like 4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine, are used as scaffolding, terminal elements, and solubilizing agents in bioactive compounds (Meanwell & Loiseleur, 2022).
Molecular and Vibrational Studies
The compound's derivatives have been studied for their molecular structure, vibrational spectroscopic properties, and non-linear optical activity. These studies are crucial in understanding the chemical significance and potential applications in various fields (Nagarajan & Krishnakumar, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-(4-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-9-4-10-19(12-11-18)24(21,22)14-7-5-13(17)6-8-14/h5-8H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWITZYGOTODACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725504 | |
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine | |
CAS RN |
937012-68-5 | |
| Record name | tert-Butyl 4-(4-bromobenzene-1-sulfonyl)-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



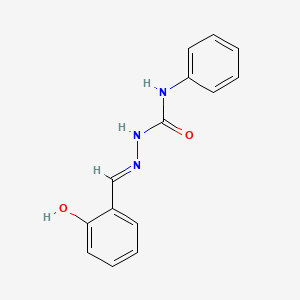
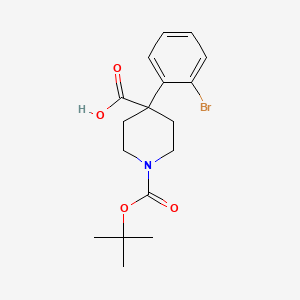
![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)

